

Spectroscopic Data of Bavachromene: A Technical Guide

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Compound of Interest

Compound Name: *Bavachromene*

Cat. No.: *B1630870*

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Disclaimer: Publicly available experimental spectroscopic data for **Bavachromene** is limited. This guide provides a detailed analysis of a close structural analogue, (2E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, to offer representative spectroscopic insights. The methodologies and expected spectral characteristics are applicable to **Bavachromene** and related chalcones.

This technical guide presents a comprehensive overview of the spectroscopic data for a structural analogue of **Bavachromene**. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Spectroscopic Data Summary

The following tables summarize the quantitative Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for the **Bavachromene** analogue, (2E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
13.528 - 13.614	d	34.4	-OH (phenolic)
10.653 - 10.698	d	18.0	-OH (phenolic)
10.150	s	-	-OH (phenolic)
8.162 - 8.184	d	8.8	Aromatic H
7.759	s	-	Aromatic H
6.845 - 6.865	d	8.0	Aromatic H
6.409 - 6.430	d	8.4	Aromatic H
6.299	s	-	Aromatic H

Solvent: DMSO-d₆, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
191.51	C=O (Carbonyl)
165.76	Aromatic C-O
164.93	Aromatic C-O
160.26	Aromatic C-O
144.24	Aromatic C
132.81	Aromatic C
131.19	Aromatic C-H
125.72	Aromatic C
117.38	Vinylic C-H
115.82	Aromatic C-H
112.97	Aromatic C-H
108.07	Aromatic C-H
102.56	Aromatic C-H

Solvent: DMSO-d₆, Frequency: 100 MHz

Table 3: Mass Spectrometry (MS) Data

m/z Ratio	Interpretation
256	[M] ⁺ (Molecular Ion)
258	[M+2] ⁺

Ionization Mode: Not specified, likely Electron Ionization (EI)

Table 4: Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3392.83	-	O-H stretching
3076.48	-	C-H stretching (sp ²)
1631.04	-	C=O stretching
1605.42	-	C=C stretching
1438.88	-	C-H deformation
1167.28	-	C-O stretching
1026.36	-	O-H deformation
829.068	-	C-H out-of-plane bend

Sample Preparation: Not specified, likely KBr pellet or Nujol mull

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above, based on standard laboratory practices for the analysis of chalcones and related flavonoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of approximately 5-10 mg of the purified compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a standard 5 mm NMR tube.
- **Instrumentation:** ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
- **¹H NMR Acquisition:** Proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-15 ppm), and a relaxation delay appropriate for the compound.

- **^{13}C NMR Acquisition:** Carbon-13 NMR spectra are acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of the ^{13}C isotope.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).

Mass Spectrometry (MS)

- **Sample Introduction:** A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For solid samples, a direct insertion probe may be used.
- **Ionization:** Electron Ionization (EI) is a common technique for small organic molecules, involving bombardment of the sample with a high-energy electron beam. Electrospray Ionization (ESI) is another widely used method, particularly for more polar and fragile molecules.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

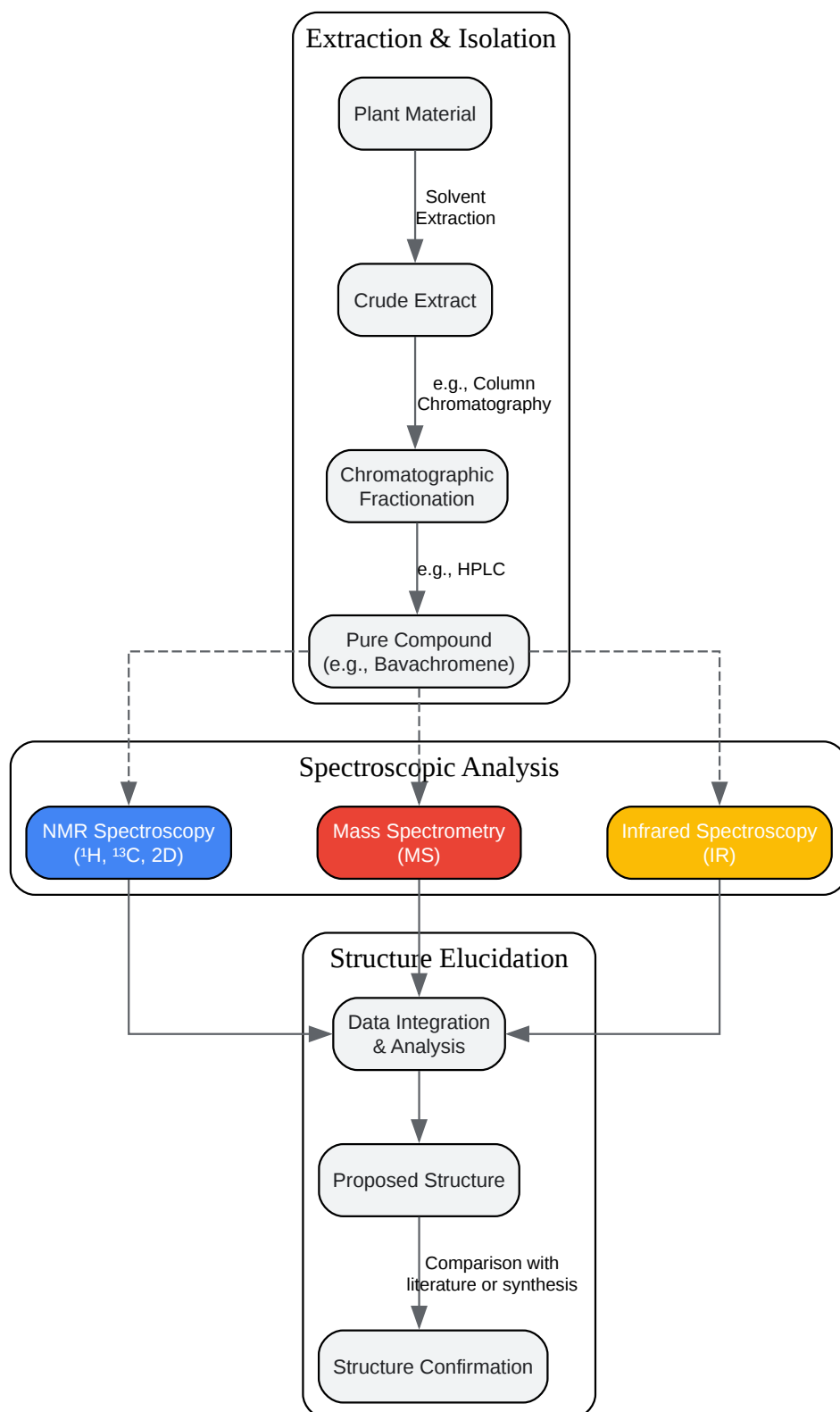
Infrared (IR) Spectroscopy

- **Sample Preparation:** For solid samples, a common method is to prepare a potassium bromide (KBr) pellet. A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the paste between two salt (e.g., NaCl or KBr) plates.
- **Instrumentation:** The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

- **Data Acquisition:** An infrared beam is passed through the sample, and the detector measures the amount of light transmitted at each wavelength. The instrument records an interferogram, which is then Fourier transformed to produce the final spectrum of absorbance or transmittance versus wavenumber (cm^{-1}). A background spectrum of the empty sample holder (or pure KBr pellet/Nujol) is recorded and subtracted from the sample spectrum.

Workflow for Spectroscopic Analysis of Natural Products

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like **Bavachromene**.



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